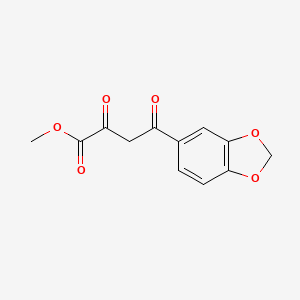

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

Description

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate (CAS: 832741-10-3) is an ester derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to a 2,4-dioxobutanoate backbone. This compound is characterized by its dual ketone groups at positions 2 and 4, an ester group at the terminal position, and the electron-rich benzodioxol ring. It is typically synthesized with 95% purity and stored at +4°C .

Properties

IUPAC Name |

methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-16-12(15)9(14)5-8(13)7-2-3-10-11(4-7)18-6-17-10/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOJWDDCFUZORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification Reaction

This method involves the condensation of methyl acetoacetate with benzodioxole derivatives in the presence of an acid catalyst.

- Methyl acetoacetate and benzodioxole are mixed in a molar ratio of approximately 1:1.

- A catalytic amount of sulfuric acid or p-toluenesulfonic acid is added.

- The mixture is refluxed in methanol for several hours.

- Upon completion, the reaction mixture is cooled and neutralized with sodium bicarbonate solution.

- The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous magnesium sulfate, and purified by recrystallization or column chromatography.

Reaction Scheme:

$$

\text{C}6\text{H}4(\text{OCH}2\text{O}) + \text{CH}3\text{COCH}2\text{COOCH}3 \xrightarrow{\text{H}2\text{SO}4} \text{this compound}

$$

Claisen Condensation

A Claisen-type condensation can be employed using benzodioxole and an esterified dicarbonyl compound.

- Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

- Benzodioxole and methyl acetoacetate are added to the sodium ethoxide solution.

- The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

- The reaction mixture is acidified with dilute hydrochloric acid to precipitate the product.

- The crude product is purified by recrystallization from ethanol.

Advantages:

This method avoids the use of strong acids and operates under milder conditions.

Oxidative Coupling

An alternative method involves oxidative coupling between benzodioxole and a β-keto ester derivative using an oxidizing agent like potassium permanganate.

- Benzodioxole and methyl acetoacetate are dissolved in acetone.

- Potassium permanganate is added gradually while maintaining stirring at room temperature.

- After completion, the reaction mixture is filtered to remove manganese dioxide byproducts.

- The filtrate is concentrated under reduced pressure, and the residue is purified via silica gel chromatography.

Limitations:

This method may lead to side products due to overoxidation.

Optimization Parameters

| Parameter | Typical Range | Effect on Yield/Selectivity |

|---|---|---|

| Catalyst | H₂SO₄, NaOEt | Influences reaction rate and selectivity |

| Solvent | Methanol, Ethanol | Determines solubility and ease of product recovery |

| Temperature | 50–80°C | Higher temperatures improve yield but risk side reactions |

| Reaction Time | 4–8 hours | Prolonged time ensures completion but may degrade sensitive compounds |

Purification Techniques

After synthesis, purification is crucial for isolating this compound in high purity:

- Recrystallization: Using solvents like ethanol or methanol for crystallization.

- Column Chromatography: Employing silica gel as the stationary phase with an eluent such as hexane/ethyl acetate.

- Vacuum Distillation: For removing volatile impurities under reduced pressure.

Challenges in Preparation

- Side Reactions: Competing reactions such as polymerization or overoxidation can lower yields.

- Reactivity of Benzodioxole: The electron-rich nature of benzodioxole may lead to undesired electrophilic substitutions.

- Moisture Sensitivity: Some intermediates are sensitive to moisture; thus, reactions must be performed under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic organic chemistry.

Biology

This compound has been studied for its potential biological activities:

- Antioxidant Properties : Research indicates that it may combat oxidative stress by acting as an antioxidant, which is crucial for preventing cellular damage caused by free radicals.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through the induction of apoptosis in cancer cells.

Medicine

In medicinal chemistry, the compound is investigated for its therapeutic effects, particularly in cancer research. Its structural characteristics suggest it may interact with molecular targets involved in cell signaling pathways related to cancer progression.

Industry

This compound is utilized in the development of pharmaceuticals and agrochemicals due to its unique properties and biological activities.

Antitumor Research

Studies on related compounds have shown promising results in inducing apoptosis across various cancer cell lines. Future research could focus on isolating the specific effects of this compound to better understand its mechanism of action.

Insecticide Development

Research into benzodioxole derivatives has highlighted their potential insecticidal properties. The structural similarities suggest that this compound may also exhibit larvicidal activity against pests like Aedes aegypti, potentially leading to eco-friendly insecticides.

Mechanism of Action

The exact mechanism of action for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including those involved in oxidative stress and cellular apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Dioxobutanoate Esters

a. Ethyl 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoate (CAS: 478868-68-7)

- Structure : Replaces the benzodioxol group with a 2,4-dichlorophenyl ring.

- Key Differences :

- The dichlorophenyl substituent introduces strong electron-withdrawing effects, increasing electrophilicity at the ketone groups.

- Higher molecular weight (MW: ~280.09) compared to the benzodioxol analog (MW: 264.22, inferred from similar esters).

- Likely exhibits greater lipophilicity (logP) due to chlorine atoms .

b. Methyl 4-(1-Ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (CAS: ZX-AC006740)

- Structure : Substitutes benzodioxol with a 1-ethylpyrazol-5-yl group.

- Key Differences :

Carboxylic Acid Derivatives

a. 4-(1,3-Benzodioxol-5-yl)-2-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid (CAS: 21764-09-0)

- Structure : Replaces the methyl ester with a carboxylic acid and adds a 3,4-dimethoxyphenyl group at position 2.

- Key Differences: Carboxylic acid group increases polarity (Topological Polar Surface Area, TPSA: ~74 Ų vs. ~63 Ų for esters). MW: ~372.34 (higher due to methoxy groups and acid functionality) .

b. 4-(2-Aminophenyl)-2,4-dioxobutanoic Acid (ECMDB24055)

- Structure: Features a 2-aminophenyl group instead of benzodioxol.

- Key Differences: Amino group (-NH₂) acts as a strong H-bond donor (H-bond donor count: 2 vs. 0 in the target compound). Lower MW (C₁₀H₉NO₄; MW: 207.19) and reduced steric bulk. Potential for zwitterionic behavior in aqueous solutions .

Amine-Functionalized Analogs

4-(1,3-Benzodioxol-5-yl)butan-2-amine (CAS: 40742-32-3)

- Structure: Replaces the dioxobutanoate ester with a butan-2-amine chain.

- Key Differences: Amine group confers basicity (pKa ~10–11) and H-bond donor capability. MW: 193.24 (smaller due to lack of ketone and ester groups). Increased water solubility compared to esters but reduced stability under acidic conditions .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | MW | Functional Groups | Key Features |

|---|---|---|---|---|---|

| Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate | 832741-10-3 | C₁₂H₁₀O₆ | 264.22 | Benzodioxol, ester, two ketones | High lipophilicity, electron-rich ring |

| Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | 478868-68-7 | C₁₂H₁₀Cl₂O₄ | 280.09 | Dichlorophenyl, ester, ketones | Electrophilic, halogenated |

| Methyl 4-(1-ethylpyrazol-5-yl)-2,4-dioxobutanoate | ZX-AC006740 | C₁₀H₁₂N₂O₄ | 224.22 | Pyrazole, ester, ketones | Nitrogen H-bonding, moderate solubility |

| 4-(1,3-Benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | 21764-09-0 | C₁₉H₁₈O₈ | 372.34 | Benzodioxol, carboxylic acid, dimethoxy | High polarity, π-π stacking capability |

| 4-(2-Aminophenyl)-2,4-dioxobutanoic acid | ECMDB24055 | C₁₀H₉NO₄ | 207.19 | Aminophenyl, carboxylic acid | Zwitterionic potential, H-bond donor |

| 4-(1,3-Benzodioxol-5-yl)butan-2-amine | 40742-32-3 | C₁₁H₁₃NO₂ | 193.24 | Benzodioxol, amine | Basic, water-soluble |

Key Research Findings

- Solubility Trends : Esters (e.g., target compound) exhibit lower aqueous solubility than carboxylic acids (e.g., ECMDB24055) or amines (e.g., 40742-32-3) due to reduced polarity .

- Biological Implications: The dioxobutanoate backbone is a common motif in protease inhibitors; substituents like benzodioxol may improve target binding via hydrophobic interactions .

Biological Activity

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate, also known by its CAS number 832741-10-3, is an organic compound with a benzodioxole moiety that has been associated with various biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole group attached to a dioxobutanoate backbone. The molecular formula is , and it has a molecular weight of approximately 250.204 g/mol. Its structural formula can be represented as follows:

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antioxidant Properties

- The compound has been studied for its potential antioxidant capabilities, which are crucial in combating oxidative stress in biological systems. Antioxidants play a significant role in preventing cellular damage caused by free radicals.

2. Antitumor Activity

- Preliminary studies suggest that this compound may possess antitumor properties. It is believed to induce apoptosis in cancer cells through various signaling pathways.

3. Insecticidal Effects

- A study highlighted the larvicidal activity of related compounds containing the benzodioxole moiety against Aedes aegypti, the vector for several viral diseases. While specific data for this compound is limited, the structural similarities suggest potential insecticidal properties .

4. Antibacterial Activity

- Compounds with similar structures have demonstrated antibacterial properties, indicating that this compound may also exhibit this activity.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets involved in oxidative stress and apoptosis pathways. This interaction may lead to the modulation of gene expression and protein activity that contributes to its therapeutic effects.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, we can look at the following table:

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Antitumor Research : Studies on similar compounds have shown promising results in inducing apoptosis in various cancer cell lines. Future research may focus on isolating the effects of this compound specifically.

- Insecticide Development : The exploration of benzodioxole derivatives for their insecticidal properties suggests avenues for developing new eco-friendly insecticides based on this compound.

Q & A

Basic: What are the common synthetic routes for Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate?

The synthesis typically involves Michael addition and intramolecular cyclization . For example, derivatives of 1,3-benzodioxole can undergo condensation with β-keto esters under basic conditions (e.g., KOH in ethanol) to form intermediates that cyclize into the target structure . Key steps include:

- Reaction conditions : Use of polar aprotic solvents (e.g., DMF) and catalysts like piperidine for enolate formation.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

Basic: How is the compound characterized structurally in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Tools like SHELXL (for refinement) and WinGX (for data processing and visualization) are employed to resolve the crystal structure . Critical parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.